5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole
Description
Historical Development of Isoxazole Research
The exploration of isoxazole chemistry began in the late 19th century with the isolation of naturally occurring derivatives, but systematic synthesis efforts emerged in the early 20th century. A pivotal advancement occurred in the 1930s–1940s when Quilico developed reliable methods for constructing the isoxazole ring via cyclization reactions involving hydroxylamine and β-diketones. This work laid the foundation for understanding the reactivity of isoxazoles as aromatic heterocycles with a labile N–O bond.
The 1960s marked another milestone with Huisgen’s formalization of 1,3-dipolar cycloaddition reactions, enabling the synthesis of isoxazoles from nitrile oxides and alkynes. This method remains a cornerstone in modern heterocyclic chemistry due to its regioselectivity and functional group tolerance. Over the past two decades, transition metal-catalyzed approaches have further diversified isoxazole synthesis, particularly for creating polysubstituted derivatives. These historical developments have transformed isoxazoles from laboratory curiosities into indispensable tools for drug discovery and materials science.
Position of 5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole in Heterocyclic Chemistry
The compound This compound exemplifies the structural complexity achievable in modern isoxazole chemistry. Its 1,2-oxazole core (positions 1–5) features oxygen at position 1 and nitrogen at position 2, creating a polarized aromatic system. Key structural elements include:
- A 4-chloro-2-methylphenoxymethyl group at position 5, introducing steric bulk and electron-withdrawing effects.
- A 4-methoxyphenyl substituent at position 3, providing electron-donating character through the methoxy group.
Table 1: Structural Features and Implications
This combination of electron-rich and electron-poor regions enables diverse non-covalent interactions, making the compound a versatile scaffold for probing biological targets.
Significance in Medicinal Chemistry Research
Isoxazoles with substituted aryl groups, like this derivative, have demonstrated broad pharmacological potential:
- Antimicrobial activity : Analogous compounds with chloro and methoxy substituents show potent inhibition of bacterial efflux pumps. The chloro group may disrupt microbial membrane integrity, while the methoxy moiety could enhance target affinity through hydrogen bonding.
- Kinase inhibition : The 1,2-oxazole core’s planar structure facilitates binding to ATP pockets in kinases, as seen in related isoxazole-based anticancer agents.
- Neuroprotective effects : Methoxy-substituted aryl groups are common in acetylcholinesterase inhibitors, suggesting potential for treating neurodegenerative disorders.
Table 2: Synthetic Routes for Analogous Isoxazole Derivatives
While specific data on this compound remains limited, its structural analogs exhibit IC~50~ values in the low micromolar range against clinically relevant targets.
Current Research Landscape and Knowledge Gaps
Recent studies have focused on three main areas:
- Synthetic methodology : Microwave-assisted synthesis now achieves >90% yields for complex isoxazoles, though application to this specific derivative remains unreported.
- Computational modeling : DFT studies predict strong binding affinity (ΔG = −8.9 kcal/mol) between the methoxyphenyl group and COX-2’s hydrophobic pocket.
- Structure-activity relationships (SAR) : Preliminary data suggest that chloro substitution at the phenoxy ring enhances antimicrobial potency by 3–5 fold compared to fluoro analogs.
Critical knowledge gaps include:
- Mechanistic studies : No published data exist on this compound’s mode of action or metabolic stability.
- In vivo efficacy : While in vitro results are promising, animal model testing is absent from the literature.
- Synergistic effects : The interplay between the methoxy and chloro substituents remains poorly understood, necessitating systematic SAR exploration.
This compound’s unique architecture positions it as a compelling candidate for addressing these gaps, particularly in antimicrobial and anticancer research. Future work should prioritize target identification studies and synthetic optimization to improve bioavailability.
Properties
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-12-9-14(19)5-8-18(12)22-11-16-10-17(20-23-16)13-3-6-15(21-2)7-4-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHQRKFGRKAGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling the substituted phenoxy and phenyl groups to the oxazole ring under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while nucleophilic substitution could introduce amine or thiol groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 330.77 g/mol. Its unique structure contributes to its diverse applications, particularly in the design of bioactive molecules.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its bioactive properties. Research indicates that derivatives of oxazole compounds often exhibit significant antimicrobial , anti-inflammatory , and anticancer activities.
- Antimicrobial Activity : Studies have demonstrated that similar compounds can inhibit the growth of resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that 5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole could be explored for developing new antibiotics or enhancing existing treatments against resistant infections .
- Anti-inflammatory Properties : Compounds with oxazole rings are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Agricultural Science
The compound's structural features may provide it with herbicidal or fungicidal properties. Research into similar phenoxy compounds has shown effectiveness in controlling various plant pathogens and weeds, which could lead to its application in developing new agrochemicals.
- Pesticide Development : The chlorinated phenoxy group is known for enhancing the herbicidal activity of compounds, making it a valuable component in the formulation of safe and effective agricultural chemicals .
Materials Science
Due to its unique chemical structure, this compound can be utilized in synthesizing new materials with specific properties.
- Polymer Chemistry : The incorporation of oxazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials used in electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A study focusing on chlorinated phenol derivatives found that compounds with similar structures to this compound exhibited significant antimicrobial activity against various pathogens, including MRSA. The study highlighted the potential for these compounds to serve as lead structures for antibiotic development .
Case Study 2: Anti-inflammatory Activity
Research into oxazole derivatives showed promising results in inhibiting COX enzymes, demonstrating that these compounds could reduce inflammation effectively. The study suggested further exploration of such derivatives for therapeutic use in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the substituted phenyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole
- Structure: Differs in the 5-position substituent, replacing the phenoxy group with a sulfanyl (S-linked) group.
- Activity : Sulfanyl-containing analogs are often explored for enhanced thiol-mediated interactions in enzyme inhibition, though specific data for this compound are unavailable .
3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole
- Structure : Positional isomer of the target compound, with the 3- and 5-substituents swapped.
- Impact: The swapped substituents may affect binding to biological targets. For example, the larger 4-methoxyphenoxy group at position 5 could sterically hinder interactions compared to the smaller 4-chloro-2-methylphenoxy group .
Heterocyclic Core Modifications
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Core Modification : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring.
- Substituent Variation: The bromophenoxy group (vs. chlorophenoxy) may enhance halogen bonding but increase molecular weight (MW = 401.2 g/mol) .
5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Core Modification: Triazole ring replaces oxazole, with a propyl linker to the phenoxy group.
- Activity: Triazole-thiol derivatives are known for antimicrobial and anticancer activities due to metal chelation and redox activity .
- Solubility: The propyl chain and thiol group may improve aqueous solubility compared to the target compound’s methylphenoxy group .
Physicochemical Properties
*LogP estimated using fragment-based methods.
Biological Activity
5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The analysis is supported by data from various studies and includes case studies where applicable.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related oxazole derivatives. For instance, compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 0.4 mg/ml | 12.5 mg/ml |
| S. aureus | 6.25 mg/ml | 13.12 mg/ml |
| P. aeruginosa | 0.2 mg/ml | 12.5 mg/ml |
These results suggest that modifications in the oxazole ring, particularly substitutions at the C-4 position, can enhance antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For example, a study utilizing the NCI DTP protocol screened several compounds for their ability to inhibit cancer cell proliferation:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : The compound exhibited cytotoxic effects at concentrations ranging from 0.01 to 1 mg/ml, significantly reducing cell viability in treated cultures .
Anti-inflammatory Activity
The anti-inflammatory properties of oxazole derivatives have also been noted in recent research. A compound structurally similar to the one discussed showed a reduction in pro-inflammatory cytokines when tested in vitro:
- Cytokines Measured : IL-6, TNF-alpha.
- Findings : Significant inhibition of cytokine production was observed at concentrations as low as 0.5 mg/ml .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens isolated from clinical samples. The results indicated that it effectively inhibited biofilm formation on surfaces commonly associated with nosocomial infections.
Case Study 2: Anticancer Screening
A comprehensive study involving multiple cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This mechanism was confirmed through flow cytometry and Western blot analysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution reaction between 4-chloro-2-methylphenol and a methyl-oxazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxymethyl group .
- Step 2 : Couple the intermediate with 4-methoxyphenylboronic acid via Suzuki-Miyaura cross-coupling, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/water mixture .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yields. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Key Measures :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to potential respiratory irritancy .
- Storage : Store in a cool, dry place (<25°C) in airtight containers away from oxidizing agents. Label containers with GHS hazard identifiers (e.g., H315: skin irritation) .
- Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, wash with soap and water for 15 minutes .
Q. How can the environmental impact of this compound be assessed in preliminary studies?
- Approach :
- Biodegradation Assays : Use OECD 301F (Manometric Respirometry) to measure aerobic degradation in activated sludge. Monitor CO₂ evolution over 28 days .
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) at concentrations of 0.1–10 mg/L. Calculate EC₅₀ values using probit analysis .
- Data Sources : Cross-reference with the ECHA database for physicochemical properties (e.g., logP, water solubility) to predict bioaccumulation .
Advanced Research Questions
Q. How can X-ray crystallography and NMR spectroscopy resolve discrepancies in structural characterization?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL-2018 to resolve bond-length ambiguities (e.g., oxazole vs. isoxazole rings) .
- NMR Analysis : Assign peaks using 2D techniques (¹H-¹³C HSQC, HMBC) to confirm substituent positions. Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G**) .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?
- Approach :
- Meta-Analysis : Use random-effects models to aggregate IC₅₀ values from independent assays. Assess heterogeneity with Cochran’s Q-test and I² statistics .
- Error Source Identification : Apply Grubbs’ test to detect outliers in dose-response curves. Check for batch effects (e.g., solvent purity, cell-line variations) .
- Example : A 2012 study reconciled conflicting kinase inhibition data by standardizing assay conditions (ATP concentration, pH) and re-analyzing with ANOVA (p < 0.05) .
Q. How can computational modeling predict metabolic pathways and reactive intermediates?
- Workflow :
- In Silico Tools : Use SwissADME to predict Phase I metabolism (e.g., CYP450-mediated oxidation). Verify with MetaSite 4.0 for site-specific hydroxylation probabilities .
- Density Functional Theory (DFT) : Calculate activation energies for putative intermediates (e.g., epoxide formation) using Gaussian 16. Compare with experimental LC-MS/MS fragmentation patterns .
Q. What experimental designs are optimal for studying photodegradation under environmental conditions?
- Design :
- Light Sources : Simulate sunlight using a Xenon arc lamp (300–800 nm) with AM1.5G filters. Maintain irradiance at 1000 W/m² .
- Sampling Intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours. Analyze degradation products via UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 50 mm) .
- Controls : Include dark controls and radical scavengers (e.g., tert-butanol for •OH quenching) to elucidate degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
